4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its pyridine ring structure with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, such as antimicrobial and antiviral properties. These properties make it a candidate for developing new pharmaceuticals.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it valuable in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
4,6-Dimethyl-1-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
4,6-Dimethyl-1-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
4,6-Dimethyl-1-(3-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness: 4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile stands out due to its specific arrangement of methyl groups and the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness allows it to interact with biological targets in a distinct manner compared to its analogs.
Properties
IUPAC Name |
4,6-dimethyl-1-(3-methylphenyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10-5-4-6-13(7-10)17-12(3)8-11(2)14(9-16)15(17)18/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXZPPXMQSLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C(C2=O)C#N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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